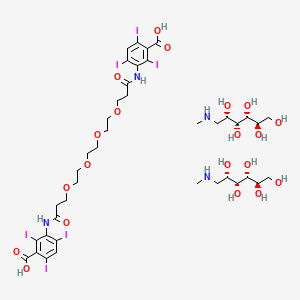
Iodoxamate meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoxamate meglumine is a radiopaque medium used primarily in the diagnosis of gall bladder and bile duct diseases. It is usually administered as a meglumine salt. This compound is known for its ability to enhance the contrast of images in radiographic procedures, making it easier to visualize internal structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodoxamate meglumine involves the iodination of a benzoic acid derivative followed by the formation of a meglumine salt. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions followed by purification processes to isolate the desired product. The compound is then formulated into a suitable pharmaceutical preparation for medical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the iodine atoms, leading to the formation of higher oxidation state compounds.
Reduction: The compound can also be reduced under specific conditions, potentially altering its iodine content and overall structure.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iodate derivatives, while reduction could yield deiodinated products .
Scientific Research Applications
Iodoxamate meglumine has several applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques to enhance the visibility of chemical structures.
Biology: Employed in imaging studies to visualize biological tissues and organs.
Medicine: Widely used in diagnostic radiography to improve the clarity of images of the gall bladder and bile ducts.
Industry: Utilized in the development of new imaging agents and diagnostic tools.
Mechanism of Action
The primary mechanism of action of iodoxamate meglumine involves its ability to absorb X-rays, thereby enhancing the contrast of images in radiographic procedures. The compound’s iodine atoms are responsible for this effect, as they have a high atomic number and can effectively absorb X-rays. This property allows for clearer visualization of internal structures during diagnostic imaging .
Comparison with Similar Compounds
Iothalamate Meglumine: Another iodinated contrast agent used in diagnostic imaging.
Iodipamide Meglumine: Used for similar diagnostic purposes but with different pharmacokinetic properties.
Iodixanol: A non-ionic iodinated contrast agent with lower osmolality compared to iodoxamate meglumine.
Uniqueness: this compound is unique due to its specific iodination pattern and the presence of the meglumine salt, which enhances its solubility and reduces its toxicity compared to other iodinated contrast agents .
Properties
CAS No. |
51764-33-1 |
|---|---|
Molecular Formula |
C40H60I6N4O20 |
Molecular Weight |
1678.3 g/mol |
IUPAC Name |
3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C26H26I6N2O10.2C7H17NO5/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);2*4-13H,2-3H2,1H3 |
InChI Key |
LNBGFESBSAEKAE-UHFFFAOYSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
| 51764-33-1 | |
Synonyms |
Cholovue endomirabil iodoxamic acid meglumine salt methylglucamine iodoxamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


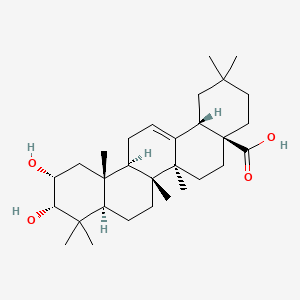
![(2aR,4S,4aS,6R,9S,11R,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2](/img/structure/B1261087.png)
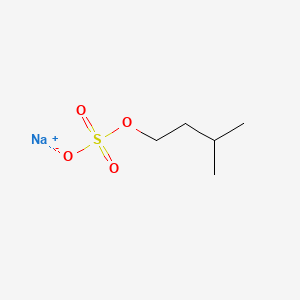


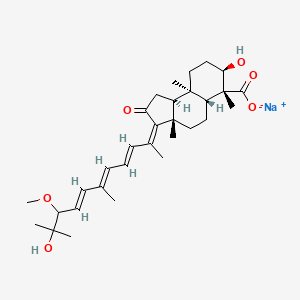


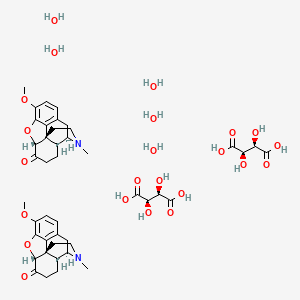
![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)
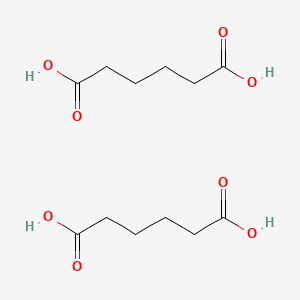
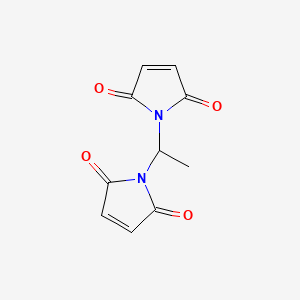
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
